molecular formula C7H8ClNOS B8493597 2-Chloro-5-[(methylsulfinyl)methyl]pyridine

2-Chloro-5-[(methylsulfinyl)methyl]pyridine

Cat. No. B8493597
M. Wt: 189.66 g/mol
InChI Key: JIVGWILMWGNFFE-UHFFFAOYSA-N
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Patent
US07705156B2

Procedure details

To a solution of 2-chloro-5-[(methylthio)methyl]pyridine (A) (7.60 g, 40 mmol) in chloroform (100 mL) cooled in ice-water bath was added a solution of 70-75% m-chloroperbenzoic acid (mCPBA, 10.51 g, ca 44 mmol) in chloroform (110 mL) over a period of 1.5 h under stirring. The stirring was continued for another 1 h at 0° C. Methanol (12 mL) was added to the mixture, which was then bubbled with ammonia gas to precipitate the benzoic acid and the extra mCPBA if any. TLC showed there was small amount of unreacted starting material in the reaction mixture. Most of the ammonium salt was removed by filtration. The filtrate was concentrated before it was loaded onto a Et3N-treated silica gel plug, which was eluted with 10% MeOH in CH2Cl2 to give 7.6 g of 2-chloro-5-[(methylsulfinyl)methyl]pyridine (B) in 92% yield as a colorless oil that turned into a white solid upon drying in vacuo (m.p. 72-74° C.). LC-MS (ELSD): mass calcd for C7H8CINOS [M+H]+ 190.67. Found: 190.21.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.51 g
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
solvent
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][S:9][CH3:10])=[CH:4][N:3]=1.ClC1C=CC=C(C(OO)=[O:19])C=1.CO>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][S:9]([CH3:10])=[O:19])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)CSC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
10.51 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
110 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then bubbled with ammonia gas
CUSTOM
Type
CUSTOM
Details
to precipitate the benzoic acid
CUSTOM
Type
CUSTOM
Details
Most of the ammonium salt was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated before it
ADDITION
Type
ADDITION
Details
treated silica gel plug, which
WASH
Type
WASH
Details
was eluted with 10% MeOH in CH2Cl2

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1)CS(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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